molecular formula C15H20N4O2 B2791715 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide CAS No. 1448037-11-3

4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide

Cat. No. B2791715
CAS RN: 1448037-11-3
M. Wt: 288.351
InChI Key: YBGWLPIOIUGHIZ-UHFFFAOYSA-N
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Description

The compound “4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide” is a chemical compound that contains a pyridine ring, a piperidine ring, and a carboxamide group . It is a versatile material used in scientific research.


Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is often used as a starting material for the synthesis of various derivatives . The synthesis of similar compounds also involves the use of 2-mercapto-4,6-dimethylnicotinonitrile as a starting material .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyridine ring, and a carboxamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Mechanism of Action

4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide acts as a TRPV1 antagonist, which means it blocks the activity of the TRPV1 receptor. This receptor is involved in the transmission of pain signals, and its activation leads to the sensation of pain. By blocking this receptor, this compound can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. It has been demonstrated to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce cancer pain in preclinical models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is its high affinity for the TRPV1 receptor, which makes it a promising candidate for the development of pain relievers. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for the study of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide. One potential direction is the development of more potent and selective TRPV1 antagonists that can provide better pain relief with fewer side effects. Another direction is the investigation of the potential use of this compound in the treatment of other conditions, such as anxiety and depression, which are also associated with the TRPV1 receptor. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide involves the reaction of 3-cyanopyridine-2-ol with N-isopropylpiperidine-4-carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in a solvent, such as dichloromethane, at room temperature. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have a high affinity for the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. This compound has the potential to be used as a pain reliever in conditions such as neuropathic pain, inflammatory pain, and cancer pain.

properties

IUPAC Name

4-(3-cyanopyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11(2)18-15(20)19-8-5-13(6-9-19)21-14-12(10-16)4-3-7-17-14/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGWLPIOIUGHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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